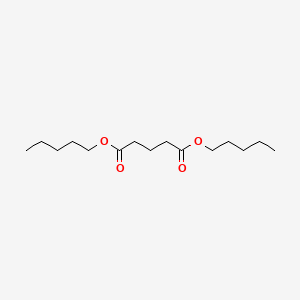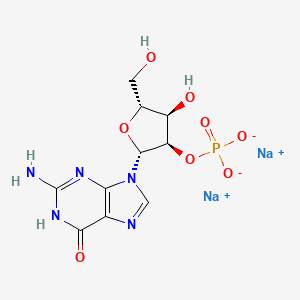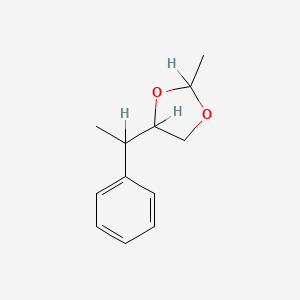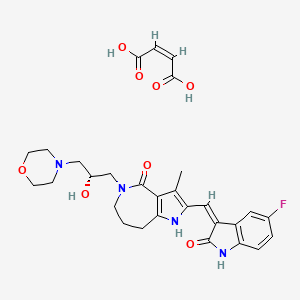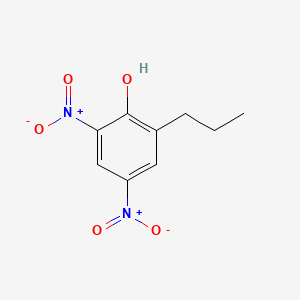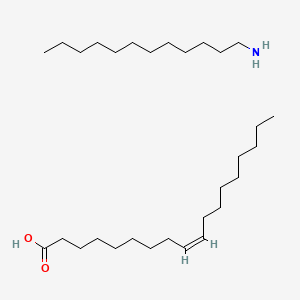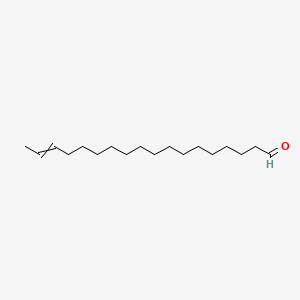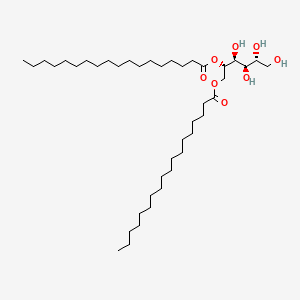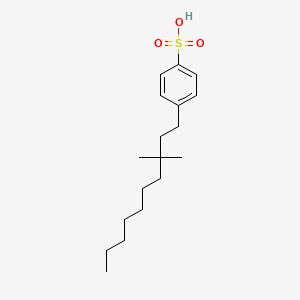
p-(3,3-Dimethyldecyl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(3,3-Dimethyldecyl)benzenesulfonic acid: is an organic compound with the molecular formula C18H30O3S . It is a member of the benzenesulfonic acid family, characterized by a benzene ring substituted with a sulfonic acid group and a 3,3-dimethyldecyl chain. This compound is known for its surfactant properties and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(3,3-Dimethyldecyl)benzenesulfonic acid typically involves the sulfonation of benzene derivatives. The process begins with the alkylation of benzene using 3,3-dimethyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylbenzene is then sulfonated using concentrated sulfuric acid or oleum to introduce the sulfonic acid group .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where benzene and 3,3-dimethyldecyl chloride are mixed with a catalyst. The reaction mixture is then treated with sulfuric acid under controlled temperature and pressure conditions to ensure complete sulfonation. The product is purified through distillation and crystallization processes to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: p-(3,3-Dimethyldecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates and sulfinates.
Substitution: Sulfonamides and sulfonate esters.
Applications De Recherche Scientifique
Chemistry: p-(3,3-Dimethyldecyl)benzenesulfonic acid is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed as a catalyst in organic synthesis .
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions. It is also utilized in the formulation of detergents and cleaning agents .
Industry: this compound is widely used in the production of detergents, emulsifiers, and dispersants. It is also employed in the formulation of lubricants and anti-corrosion agents .
Mécanisme D'action
The mechanism of action of p-(3,3-Dimethyldecyl)benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property enables it to solubilize and disperse various substances, making it effective in cleaning and emulsification processes .
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the hydrophobic alkyl chain.
p-Toluenesulfonic acid: Contains a methyl group instead of the 3,3-dimethyldecyl chain, used as a catalyst and in organic synthesis.
p-Dodecylbenzenesulfonic acid: Similar structure with a longer alkyl chain, used in detergents and surfactants.
Uniqueness: p-(3,3-Dimethyldecyl)benzenesulfonic acid is unique due to its specific alkyl chain length and branching, which provide distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Propriétés
Numéro CAS |
24271-18-9 |
|---|---|
Formule moléculaire |
C18H30O3S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
4-(3,3-dimethyldecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-4-5-6-7-8-14-18(2,3)15-13-16-9-11-17(12-10-16)22(19,20)21/h9-12H,4-8,13-15H2,1-3H3,(H,19,20,21) |
Clé InChI |
MTRVEHNLNAYRTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)(C)CCC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


